2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL
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Overview
Description
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL is a complex organic compound that features a benzothiazole moiety linked to a hydrazone and a dibromophenol group.
Preparation Methods
The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4,6-dibromosalicylaldehyde under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of voltage-gated sodium channels and GABA receptors, thereby stabilizing neuronal membranes and reducing excitability . The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds also exhibit anticonvulsant and antimicrobial activities but differ in their specific substituents and pharmacokinetic properties.
1,3-Benzothiazol-2-yl hydrazones: These compounds share a similar core structure but have different functional groups attached, leading to variations in their biological activities.
The uniqueness of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL lies in its specific combination of a benzothiazole moiety with a dibromophenol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4,6-dibromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3OS/c15-9-5-8(13(20)10(16)6-9)7-17-19-14-18-11-3-1-2-4-12(11)21-14/h1-7,20H,(H,18,19)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJREPRYOQIVDR-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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